molecular formula C12H15Cl2NO2 B13389929 4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13389929
M. Wt: 276.16 g/mol
InChI Key: QVOBVSIKQJKMMO-UHFFFAOYSA-N
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Description

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a 2-chlorobenzyl group and a carboxylic acid group, forming a hydrochloride salt. The stereochemistry of the compound is defined by the (2S,4R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the 2-chlorobenzyl group.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the carboxylic acid.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The 2-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylates and other oxidized derivatives.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a 2-chlorobenzyl group and a carboxylic acid group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride, also known as (2S,4R)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, is a pyrrolidine derivative with notable biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer research.

  • IUPAC Name : (2S,4R)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • Molecular Formula : C₁₂H₁₅Cl₂NO₂
  • Molecular Weight : 276.16 g/mol
  • CAS Number : 1049733-67-6

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of pyrrolidine derivatives, including the compound in focus. The antibacterial activity was evaluated against various Gram-positive and Gram-negative bacteria, with results indicating significant inhibitory effects.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundMIC (µg/mL)Target Bacteria
4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid; HCl0.0039 - 0.025Staphylococcus aureus, Escherichia coli
Sodium pyrrolidideNot specifiedVarious Gram-positive bacteria
1,3-dipyrrolidinobenzeneNo activityVarious strains

The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer effects of pyrrolidine derivatives. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Effects
A study focused on the synthesis of thiazolone-based compounds containing pyrrolidine moieties showed promising results against cancer cell lines. The pyrrolidine derivatives exhibited cytotoxicity against several cancer types, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced significantly by their structural features. Modifications in the halogen substituents and the position of functional groups can enhance or diminish their bioactivity.

  • Halogen Substituents : The presence of chlorine atoms has been shown to enhance antibacterial efficacy.
  • Functional Group Positioning : Variations in the placement of functional groups on the pyrrolidine ring can lead to significant differences in biological activity .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOBVSIKQJKMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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